N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine
CAS No.:
Cat. No.: VC13611182
Molecular Formula: C38H32N2O5
Molecular Weight: 596.7 g/mol
* For research use only. Not for human or veterinary use.
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine -](/images/structure/VC13611182.png)
Specification
Molecular Formula | C38H32N2O5 |
---|---|
Molecular Weight | 596.7 g/mol |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid |
Standard InChI | InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43) |
Standard InChI Key | KJYAFJQCGPUXJY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine exhibits the following defining properties:
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₈H₃₁N₂O₅ | |
Molecular Weight | 595.68 g/mol (calculated) | |
CAS Registry | 132388-59-1 | |
IUPAC Name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(triphenylmethyl)carbamoyl]propanoate | |
SMILES Notation | [O-]C(=O)C@HNC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12 |
The D-configuration at the α-carbon distinguishes this derivative from its L-asparagine counterpart, making it invaluable for synthesizing non-natural peptide sequences . The Fmoc group (C₁₅H₁₁O₂) protects the α-amino group, while the Trt group (C₁₉H₁₅) shields the side-chain amide, preventing undesired side reactions during elongation .
Synthesis and Manufacturing
Stepwise Protection Strategy
The synthesis involves sequential protection of D-asparagine’s functional groups:
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Fmoc Protection: Reacting D-asparagine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) at 0–5°C, yielding Nα-Fmoc-D-asparagine .
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Trt Protection: Treating the intermediate with trityl chloride (Trt-Cl) in dimethylformamide (DMF), selectively protecting the β-carboxamide group .
Critical parameters:
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Temperature control (<10°C) during Fmoc introduction prevents racemization
Industrial-Scale Production
Automated peptide synthesizers employ this compound in SPPS workflows:
Applications in Peptide Synthesis
SPPS Mechanistic Role
The compound addresses two key challenges in asparagine incorporation:
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Base Sensitivity: The Trt group stabilizes the β-amide against piperidine-induced β-elimination during Fmoc deprotection .
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Aggregation Prevention: Bulky Trt substituent reduces interchain hydrogen bonding, improving solubility in organic solvents .
Comparative protecting group performance:
Protecting Group | Deprotection Condition | Stability in SPPS |
---|---|---|
Trt | 1% TFA in DCM | High (>90%) |
Mtt | 2% TFA in DCM | Moderate (75%) |
Boc | HCl/dioxane | Low (60%) |
Therapeutic Peptide Case Studies
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Anticancer Peptides: Used in synthesizing Bcl-2 homology 3 (BH3) mimetics, enhancing apoptotic activity
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Antimicrobial Peptides: Enables precise positioning of asparagine in defensin analogs
Research Findings and Optimization Strategies
Coupling Efficiency Enhancements
Recent studies demonstrate:
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Microwave Assistance: Reduces coupling time from 45 to 10 minutes while maintaining 96% yield
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Additive Screening: 0.1 M OxymaPure® in DMF suppresses racemization (≤0.5% D-isomer formation)
Stability Profiling
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